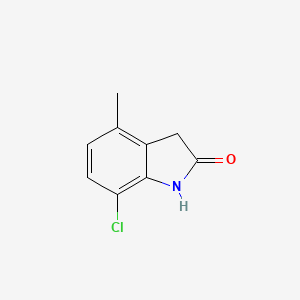

7-Chloro-4-methyl-1,3-dihydroindol-2-one

Description

7-Chloro-4-methyl-1,3-dihydroindol-2-one is a halogenated indole derivative characterized by a chloro substituent at the 7th position and a methyl group at the 4th position of the indole core. Its molecular formula is C₉H₈ClNO, with a molecular weight of 181.62 g/mol. This compound is part of the 1,3-dihydroindol-2-one (oxindole) class, known for their biological relevance in kinase inhibition and drug discovery . Synonyms include 7-Chlorooxindole, 7-Chloro-1,3-dihydro-2H-indol-2-one, and 7-Chloro-2-oxindole . The chloro and methyl groups influence its electronic and steric properties, which may enhance binding affinity in biological systems compared to unsubstituted oxindoles.

Properties

IUPAC Name |

7-chloro-4-methyl-1,3-dihydroindol-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8ClNO/c1-5-2-3-7(10)9-6(5)4-8(12)11-9/h2-3H,4H2,1H3,(H,11,12) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ALIPALYNUQIUGQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2CC(=O)NC2=C(C=C1)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8ClNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

181.62 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Chloro-4-methyl-1,3-dihydroindol-2-one typically involves the cyclization of appropriate precursors under specific conditions. One common method is the Fischer indole synthesis, where phenylhydrazine derivatives react with ketones or aldehydes in the presence of an acid catalyst . For instance, methanesulfonic acid in methanol under reflux conditions can be used to obtain the desired indole derivative .

Industrial Production Methods

Industrial production of this compound may involve optimized versions of laboratory synthesis methods, focusing on yield, purity, and cost-effectiveness. Large-scale production often employs continuous flow reactors and automated systems to ensure consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions

7-Chloro-4-methyl-1,3-dihydroindol-2-one undergoes various chemical reactions, including:

Oxidation: This reaction can introduce oxygen-containing functional groups.

Reduction: This reaction can remove oxygen or add hydrogen atoms.

Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

Reduction: Reagents like lithium aluminum hydride or sodium borohydride are commonly employed.

Substitution: Halogenation can be achieved using reagents like N-bromosuccinimide.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxindole derivatives, while reduction can produce fully saturated indoline derivatives .

Scientific Research Applications

7-Chloro-4-methyl-1,3-dihydroindol-2-one has several applications in scientific research:

Chemistry: It serves as a building block for synthesizing more complex molecules.

Biology: It is used in studies involving enzyme inhibition and protein interactions.

Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 7-Chloro-4-methyl-1,3-dihydroindol-2-one involves its interaction with specific molecular targets. It can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can disrupt various biochemical pathways, leading to therapeutic effects in diseases like cancer and bacterial infections .

Comparison with Similar Compounds

7-Chloro-1,3-dihydroindol-2-one Derivatives

- However, nitro groups may introduce toxicity concerns .

- 4-(2-Bromoethyl)-3-chloro-1,3-dihydroindol-2-one (C₁₀H₉BrClNO, MW: 274.54): The bromoethyl side chain enhances reactivity for further functionalization, making it a valuable intermediate in pharmaceutical synthesis .

Alkenyl-Substituted Oxindoles

- Sunitinib (C₂₂H₂₇FN₄O₂): A clinically approved tyrosine kinase inhibitor with a 3-alkenyloxindole core. The alkenyl group enables E/Z isomerism, which is absent in 7-chloro-4-methyl-1,3-dihydroindol-2-one. This geometric flexibility allows Sunitinib to adopt conformations suitable for binding multiple kinase targets .

Spectral and Analytical Data

Structural Modifications and Pharmacophore Mapping

- Isosteric Replacements : Replacing chlorine with fluorine (e.g., 7-fluoro derivatives) could reduce toxicity while maintaining electronic effects, as seen in kinase inhibitors .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.